molecular formula C17H26N4O2 B7349935 N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-6-pyrrolidin-1-ylpyrazine-2-carboxamide

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-6-pyrrolidin-1-ylpyrazine-2-carboxamide

Cat. No. B7349935
M. Wt: 318.4 g/mol
InChI Key: ANKYBPMMNZYELY-UKRRQHHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-6-pyrrolidin-1-ylpyrazine-2-carboxamide, also known as CT-3, is a synthetic cannabinoid compound that has been studied for its potential therapeutic uses. It was first synthesized in 1995 by a team of researchers at the University of Connecticut.

Mechanism of Action

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-6-pyrrolidin-1-ylpyrazine-2-carboxamide acts on the endocannabinoid system, specifically the CB2 receptor, which is primarily found in immune cells and has been implicated in the regulation of inflammation and pain. This compound has been shown to selectively bind to the CB2 receptor and activate downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has also been shown to reduce pain in animal models of inflammatory and neuropathic pain. In addition, this compound has been shown to have neuroprotective effects by reducing cell death and oxidative stress in models of ischemic injury.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-6-pyrrolidin-1-ylpyrazine-2-carboxamide is its selectivity for the CB2 receptor, which reduces the potential for off-target effects. However, its synthetic nature and limited availability may make it difficult to use in large-scale experiments.

Future Directions

There are several potential future directions for research on N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-6-pyrrolidin-1-ylpyrazine-2-carboxamide. One area of interest is its potential use in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis, which are characterized by inflammation and pain. Another area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's, which are characterized by oxidative stress and cell death. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic uses.

Synthesis Methods

The synthesis of N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-6-pyrrolidin-1-ylpyrazine-2-carboxamide involves a multi-step process starting with the reaction of 2,6-dichloropyrazine with 1,2-cyclohexanediol in the presence of a base. The resulting intermediate is then reacted with N-ethylpyrrolidine and isocyanate to yield the final product.

Scientific Research Applications

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-6-pyrrolidin-1-ylpyrazine-2-carboxamide has been studied for its potential use in treating a variety of medical conditions, including pain, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and analgesic effects in animal models, as well as neuroprotective effects in models of ischemic injury.

properties

IUPAC Name

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-6-pyrrolidin-1-ylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c22-15-6-2-1-5-13(15)7-8-19-17(23)14-11-18-12-16(20-14)21-9-3-4-10-21/h11-13,15,22H,1-10H2,(H,19,23)/t13-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKYBPMMNZYELY-UKRRQHHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CCNC(=O)C2=CN=CC(=N2)N3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)CCNC(=O)C2=CN=CC(=N2)N3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.